molecular formula C26H20Cl2FNO4S B11645324 (5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B11645324
M. Wt: 532.4 g/mol
InChI Key: NJQRYQUSZQWECE-QRVIBDJDSA-N
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Description

(5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, multiple aromatic rings, and various substituents such as chloro, ethoxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.

    Introduction of Aromatic Substituents: The aromatic rings with chloro, ethoxy, and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Final Coupling Reaction: The final step involves coupling the thiazolidine ring with the substituted aromatic rings using a suitable coupling reagent under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the thiazolidine ring, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo substitution reactions, where the chloro, ethoxy, or fluorophenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or acids, such as sodium hydroxide or sulfuric acid, and may be carried out under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives of the original compound.

Scientific Research Applications

(5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammatory diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways or interact with receptors that regulate inflammatory responses. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Uniqueness: (5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H20Cl2FNO4S

Molecular Weight

532.4 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H20Cl2FNO4S/c1-2-33-22-12-18(11-21(28)24(22)34-15-17-4-3-5-20(29)10-17)13-23-25(31)30(26(32)35-23)14-16-6-8-19(27)9-7-16/h3-13H,2,14-15H2,1H3/b23-13-

InChI Key

NJQRYQUSZQWECE-QRVIBDJDSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)OCC4=CC(=CC=C4)F

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)OCC4=CC(=CC=C4)F

Origin of Product

United States

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